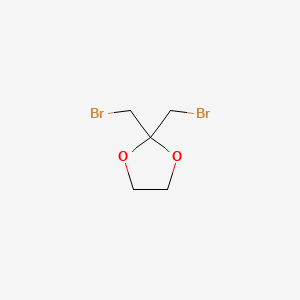
2,2-Bis(bromomethyl)-1,3-dioxolane
Vue d'ensemble
Description
“2,2-Bis(bromomethyl)-1,3-dioxolane” is an organobromine compound . It is an important compound used as a reactive component in fire retardant polyesters and polyurethanes .
Synthesis Analysis
The synthesis of “this compound” has been studied in the context of fine organic synthesis . It has been used in the preparation of mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring . It was also used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
The oxidative debromination of “this compound”, a widely used brominated flame retardant, and the corresponding formation of brominated by-products by the UV/persulfate process has been investigated .
Physical And Chemical Properties Analysis
“this compound” exists at room temperature as a white solid material with a mild musty odor . It is soluble in water and benzene, very soluble in acetone, isopropanol, and methanol, and slightly soluble in carbon tetrachloride and xylenes .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
2,2-Bis(bromomethyl)-1,3-dioxolane is utilized in the synthesis of complex heterocyclic structures. For instance, it has been involved in the formation of 1,3-dioxolane derivatives, which are crucial for preparing cross-linked polyoxetane resins with specific functional groups at the spacer end, enhancing their properties and applications in materials science (Motoi et al., 1988).
Catalysis and Organic Transformations
The compound plays a role in catalytic processes and organic transformations. For example, it is used in Suzuki-Miyaura cross-coupling reactions, facilitating the introduction of dioxolanyl ethyl moieties onto various aryl and heteroaryl halides, which is significant for the synthesis of complex organic molecules (Fleury‐Brégeot et al., 2013).
Advanced Material Synthesis
In the field of materials science, this compound is used to synthesize advanced materials. For instance, it has been involved in the synthesis of ferrocene and silicon-containing macrocycles and linear oligomers through thiol-ene chemistry, leading to materials with unique redox properties and potential applications in electronics and sensing (Bruña et al., 2015).
Nanoparticle Formation
The compound also finds application in the formation of nanoparticles with enhanced emission properties. For example, it has been used in the synthesis of heterodifunctional polyfluorenes, which form stable nanoparticles in water, exhibiting high fluorescence quantum yields. This is particularly relevant for applications in bioimaging and photonic devices (Fischer et al., 2013).
Coordination Chemistry
In coordination chemistry, this compound-derived ligands are used to synthesize dinuclear complexes with interesting redox activities and magnetic properties, which are studied for their potential applications in magnetic materials and molecular electronics (Alley et al., 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound is used as a flame retardant in the manufacture of polymers, plastic products, and chemicals .
Result of Action
Some studies suggest that it may have carcinogenic properties . More research is needed to fully understand the potential health effects of this compound.
Action Environment
The efficacy and stability of 2,2-Bis(bromomethyl)-1,3-dioxolane as a flame retardant are influenced by various environmental factors. These may include the temperature at which it is used, the presence of other chemicals, and the specific material it is applied to. It is designed to be stable under normal conditions but to release bromine atoms when heated, thereby inhibiting combustion .
Propriétés
IUPAC Name |
2,2-bis(bromomethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPJSMIEGALASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312105 | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20599-01-3 | |
| Record name | 2,3-DIOXOLANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




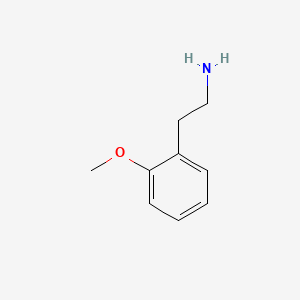
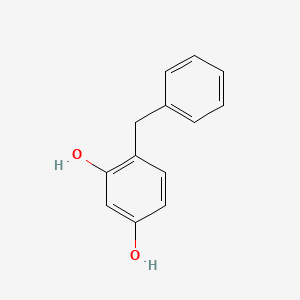
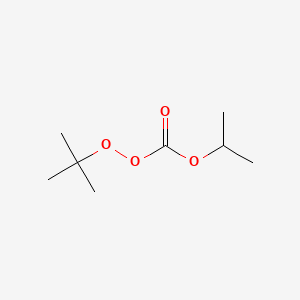
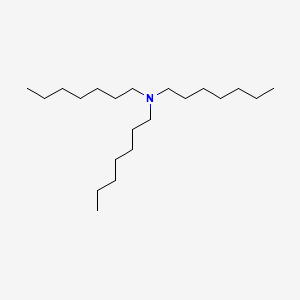

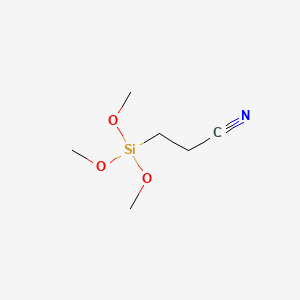
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
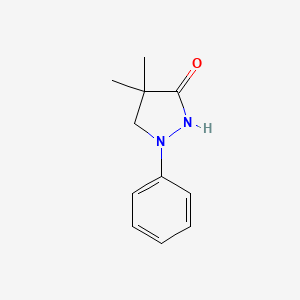

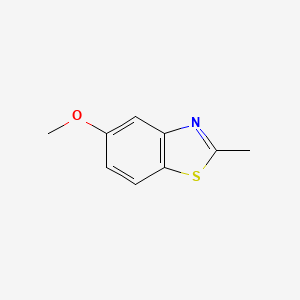
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)

